molecular formula C12H19NO5 B14215291 Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate CAS No. 827044-72-4

Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate

Katalognummer: B14215291
CAS-Nummer: 827044-72-4
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: YCQZYJYVYJGSNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate is a chemical compound with the molecular formula C10H16O4. It is also known by other names such as diethyl allylmalonate and diethyl 2-(prop-2-enyl)malonate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate typically involves the reaction of diethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate can be compared with other similar compounds such as diethyl malonate and diethyl 2-allylmalonate. While these compounds share some structural similarities, this compound is unique due to the presence of the acetyl and prop-2-en-1-yl groups, which confer distinct chemical properties and reactivity .

List of Similar Compounds

Eigenschaften

CAS-Nummer

827044-72-4

Molekularformel

C12H19NO5

Molekulargewicht

257.28 g/mol

IUPAC-Name

diethyl 2-[acetyl(prop-2-enyl)amino]propanedioate

InChI

InChI=1S/C12H19NO5/c1-5-8-13(9(4)14)10(11(15)17-6-2)12(16)18-7-3/h5,10H,1,6-8H2,2-4H3

InChI-Schlüssel

YCQZYJYVYJGSNX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)OCC)N(CC=C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.